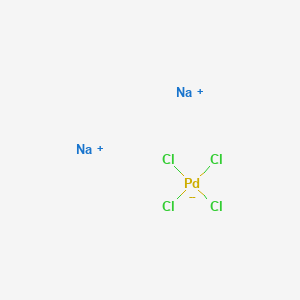

Sodium tetrachloropalladate (II)

描述

属性

CAS 编号 |

13820-53-6 |

|---|---|

分子式 |

Cl4Na2Pd |

分子量 |

294.2 g/mol |

IUPAC 名称 |

disodium;palladium(2+);tetrachloride |

InChI |

InChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |

InChI 键 |

ZIXLZKBNIAXVBE-UHFFFAOYSA-J |

规范 SMILES |

[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl |

其他CAS编号 |

13820-53-6 |

物理描述 |

Liquid; PelletsLargeCrystals |

Pictograms |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

产品来源 |

United States |

Foundational & Exploratory

The Role of Sodium Tetrachloropalladate(II) in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium tetrachloropalladate(II) (Na₂PdCl₄) is a versatile and cost-effective palladium source that serves as a cornerstone in modern organic synthesis. Its utility spans a wide range of catalytic transformations, primarily in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the applications of sodium tetrachloropalladate(II), complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in research and development.

Core Applications in Catalysis

Sodium tetrachloropalladate(II) is predominantly used as a catalyst or, more commonly, as a precursor to catalytically active palladium species.[1][2][3] Its key roles in organic synthesis can be categorized as follows:

-

Cross-Coupling Reactions: It is a vital precursor for generating Pd(0) catalysts essential for seminal reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.[4][5] These reactions are indispensable for the synthesis of biaryls, substituted alkenes, and alkynes, respectively.

-

Oxidation Reactions: Sodium tetrachloropalladate(II) is a key component in Wacker-type oxidations, which transform alkenes into valuable carbonyl compounds.[6][7]

-

C-H Activation/Functionalization: It serves as a precursor for catalysts that can directly functionalize otherwise inert C-H bonds, offering more atom-economical synthetic routes.

-

Nanoparticle Synthesis: It is a common starting material for the synthesis of palladium nanoparticles, which are themselves highly effective and often reusable heterogeneous catalysts for a variety of organic transformations.[8]

Quantitative Data on Catalytic Performance

The efficiency of reactions catalyzed by systems derived from sodium tetrachloropalladate(II) is highly dependent on the specific reaction conditions. The following tables summarize representative quantitative data for key transformations.

Table 1: Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Phenylboronic acid | Pd₂Ni₂-p(MVCA-co-St) (from Na₂PdCl₄) (1 mol% metal) | K₂CO₃ | H₂O | 25 | 6 | >95 | [9] |

| 4-Bromoanisole | Phenylboronic acid | Pd/C (from Na₂PdCl₄) (3 mol%) | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | 98 | |

| 4-Chlorotoluene | Phenylboronic acid | in situ from Pd(II) source + XPhos (0.25 mol%) | K₃PO₄ | MeOH/THF | RT | 1 | ~85 | [1][2] |

| 2-Chloropyridine | Phenylboronic acid | Pd(II)-NHC (from Na₂PdCl₄) (1 mol%) | K₂CO₃ | H₂O | 100 | 12 | 92 | [1] |

Table 2: Mizoroki-Heck Coupling Reactions

| Aryl Halide | Alkene | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Methyl acrylate | Pd(II) nanosheet (from Na₂PdCl₄) (0.03 mol%) | Tributylamine | NMP | 140 | 24 | 100 | |

| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (from Na₂PdCl₄) (1 mol%) | Cs₂CO₃ | Dioxane | 100 | 16 | 98 | [1] |

| Iodobenzene | Styrene | PdNPs@EDACs (from Na₂PdCl₄) (0.3 mol%) | K₂CO₃ | H₂O | 100 | 8 | 99 | |

| 4-Iodotoluene | Ethyl acrylate | Pd/C (from Na₂PdCl₄) (3 mol%) | NaOAc | H₂O/EtOH | 100 | 2 | 95 |

Table 3: Wacker-Tsuji Oxidation

| Alkene | Catalyst System (mol%) | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Decene | PdCl₂ (from Na₂PdCl₄) (10 mol%) | CuCl | DMF/H₂O | RT | 24 | 70-80 | |

| Styrene | Pd(OAc)₂ (10 mol%) | TFA | DMSO/H₂O | 70 | 12 | 95 | |

| Oct-1-ene | PdCl₂(PPh₃)₂ (5 mol%) | CuCl₂ | EtOH/H₂O | 60 | 24 | 85 | General Protocol |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving sodium tetrachloropalladate(II).

Synthesis of Palladium Nanoparticles

This protocol describes the synthesis of PVP-stabilized palladium nanoparticles.

Materials:

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

Polyvinylpyrrolidone (PVP)

-

Ethylene (B1197577) glycol

-

Acetone

Procedure:

-

In a three-neck flask equipped with a reflux condenser, dissolve a calculated amount of PVP in ethylene glycol with magnetic stirring.

-

Separately, dissolve Na₂PdCl₄ in ethylene glycol.

-

Heat the PVP solution to 140°C under an inert atmosphere (e.g., argon).

-

Add the Na₂PdCl₄ solution to the hot PVP solution. The color of the solution will change, indicating the formation of nanoparticles.

-

Maintain the reaction at 140°C for 1-3 hours.

-

Cool the solution to room temperature.

-

Precipitate the palladium nanoparticles by adding acetone.

-

Separate the nanoparticles by centrifugation, wash them multiple times with ethanol (B145695) and deionized water, and dry under vacuum.

Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a catalyst generated in situ from Na₂PdCl₄.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Sodium tetrachloropalladate(II) (0.01 mmol, 1 mol%)

-

Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (B91453) (5 mL)

-

Water (1 mL)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, potassium carbonate, sodium tetrachloropalladate(II), and triphenylphosphine.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100°C with stirring for 4-24 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mizoroki-Heck Reaction

This protocol outlines a general procedure for the Mizoroki-Heck reaction.

Materials:

-

Aryl iodide (1.0 mmol)

-

Alkene (e.g., methyl acrylate) (1.2 mmol)

-

Sodium tetrachloropalladate(II) (0.01 mmol, 1 mol%)

-

Triethylamine (B128534) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

In a reaction tube, dissolve the aryl iodide and alkene in DMF.

-

Add triethylamine and sodium tetrachloropalladate(II).

-

Seal the tube and heat the mixture to 100-120°C for 12-24 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Wacker-Tsuji Oxidation

This protocol describes the oxidation of a terminal alkene to a methyl ketone.

Materials:

-

Terminal alkene (1.0 mmol)

-

Sodium tetrachloropalladate(II) (0.05 mmol, 5 mol%)

-

Copper(I) chloride (CuCl) (1.0 mmol)

-

N,N-Dimethylformamide (DMF) (3 mL)

-

Water (0.5 mL)

-

Oxygen balloon

Procedure:

-

To a round-bottom flask, add sodium tetrachloropalladate(II) and copper(I) chloride.

-

Add DMF and water, and stir the mixture under an oxygen atmosphere (balloon) for 30 minutes until the solution turns green.

-

Add the terminal alkene to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting methyl ketone by column chromatography.

Mechanistic Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows is crucial for understanding and optimizing synthetic protocols. The following diagrams, generated using the DOT language, illustrate key processes involving sodium tetrachloropalladate(II).

Synthesis of Palladium Nanoparticles

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Direct Arylation in the Presence of Palladium Pincer Complexes [mdpi.com]

- 5. Generalizing arene C–H alkylations by radical–radical cross-coupling [ouci.dntb.gov.ua]

- 6. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates [pubmed.ncbi.nlm.nih.gov]

- 7. Innate and guided C–H functionalization logic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis and Preparation of Sodium Tetrachloropalladate(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium tetrachloropalladate(II) (Na₂PdCl₄) is a key inorganic compound, widely utilized as a catalyst in organic synthesis and as a precursor for the preparation of various palladium-based materials. This technical guide provides an in-depth overview of its synthesis, offering detailed experimental protocols and quantitative data to support researchers in its preparation.

Synthesis Methodologies

Two primary methods for the synthesis of sodium tetrachloropalladate(II) are prevalent: the direct reaction of palladium(II) chloride with sodium chloride, and the oxidative dissolution of palladium metal in the presence of sodium chloride.

Reaction of Palladium(II) Chloride with Sodium Chloride

This is the most common laboratory-scale method for preparing sodium tetrachloropalladate(II). It involves the reaction of commercially available palladium(II) chloride (PdCl₂) with a stoichiometric excess of sodium chloride (NaCl) in an aqueous solution. The insoluble PdCl₂ reacts to form the highly soluble Na₂PdCl₄.

Oxidative Dissolution of Palladium Sponge

For larger-scale production, metallic palladium, often in the form of a sponge, can be dissolved in a solution of sodium chloride by oxidation with chlorine gas. This method avoids the need to first prepare palladium(II) chloride.

Quantitative Data Presentation

The following tables summarize the quantitative data extracted from cited experimental protocols.

Table 1: Laboratory-Scale Synthesis via Palladium(II) Chloride

| Parameter | Value | Reference |

| Palladium(II) Chloride (PdCl₂) | 1.0 g | [1] |

| Sodium Chloride (NaCl) | 0.66 g | [1] |

| Water (H₂O) | 100 mL | [1] |

| Molar Ratio (PdCl₂:NaCl) | Approx. 1:2 | [2] |

| Reaction Time | Overnight | [1] |

| Temperature | Room Temperature | [1] |

| Yield | Not explicitly stated in source | |

| Purity | Not explicitly stated in source |

Table 2: Industrial-Scale Synthesis via Palladium Sponge

| Parameter | Value | Reference |

| Palladium Sponge | 50.635 kg | |

| Palladium as Na₂PdCl₄ solution | 9.195 kg | |

| Total Initial Palladium | 59.830 kg | |

| Sodium Chloride (NaCl) | 55 kg | |

| Chlorine (Cl₂) | 37.4 kg | |

| Water (H₂O) | 160 L | |

| Reaction Time | 7.5 hours | |

| Maximum Temperature | 74 °C | |

| Recovered Palladium as Na₂PdCl₄ | 59.414 kg | |

| Approximate Yield | ~99.3% |

Note: The approximate yield is calculated based on the total initial palladium and the recovered palladium as sodium tetrachloropalladate(II) as described in the patent.

Experimental Protocols

Laboratory-Scale Synthesis from Palladium(II) Chloride

Protocol:

-

Combine 1.0 g of palladium(II) chloride and 0.66 g of sodium chloride in a suitable flask.[1]

-

Add 100 mL of deionized water.[1]

-

Stir the mixture overnight at room temperature.[1]

-

The resulting reddish-brown solution of sodium tetrachloropalladate(II) is then ready for use or further purification.

Industrial-Scale Synthesis from Palladium Sponge

Protocol:

-

Dissolve 55 kg of sodium chloride in 160 liters of water in a vessel equipped with a mechanical stirrer.

-

Add 50.635 kg of palladium sponge and 9.195 kg of palladium as a Na₂PdCl₄ solution to the vessel.

-

Pass chlorine gas through the liquid until absorption ceases (approximately 37.4 kg of chlorine over 7.5 hours).

-

Maintain the temperature below 74 °C during the reaction.

-

After the chlorine treatment, boil the solution for two hours.

-

Cool the solution. The resulting solution will have a pH of approximately 3.4.

-

Filter the solution to remove any unreacted palladium. The filtrate is a concentrated solution of sodium tetrachloropalladate(II).

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Caption: Workflow for laboratory-scale synthesis of Na₂PdCl₄.

Caption: Workflow for industrial-scale synthesis of Na₂PdCl₄.

Characterization

The successful synthesis of sodium tetrachloropalladate(II) can be confirmed through various analytical techniques.

-

Appearance: The hydrated form, Na₂PdCl₄·3H₂O, is a reddish-brown powder.[3]

-

Solubility: It is soluble in water.[3]

-

Spectroscopy:

-

UV-Visible Spectroscopy: The aqueous solution of sodium tetrachloropalladate(II) exhibits characteristic absorbance peaks in the UV-Vis region, which can be used for quantitative analysis.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the tetrachloropalladate anion.

-

This guide provides a foundational understanding of the synthesis and preparation of sodium tetrachloropalladate(II). For specific applications, further purification and characterization may be required. Researchers are encouraged to consult the primary literature for more detailed analytical data and safety information.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Tetrachloropalladate(II) (Na₂PdCl₄)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium tetrachloropalladate(II), with the chemical formula Na₂PdCl₄, is an inorganic compound that serves as a versatile and critical reagent in numerous chemical transformations. It is a key precursor for the generation of palladium(0) catalysts, which are pivotal in a wide array of organic cross-coupling reactions. Furthermore, its utility extends to the synthesis of palladium nanoparticles and other palladium-based materials with significant applications in catalysis, electronics, and medicine. This guide provides a comprehensive overview of the physical and chemical properties of Na₂PdCl₄, detailed experimental protocols for its characterization, and visualizations of its key reaction pathways and experimental workflows.

Physical Properties

Sodium tetrachloropalladate(II) is typically a reddish-brown crystalline powder or chunks.[1][2][3] It is known to be hygroscopic and should be stored in a dry, inert atmosphere.[4][5] The commercially available form is often the trihydrate, Na₂PdCl₄·3H₂O.[1]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | Cl₄Na₂Pd | [6] |

| Molecular Weight | 294.20 g/mol | [1][6] |

| Appearance | Reddish-brown powder or chunks | [2][4] |

| Solubility in Water | Soluble | [4][7][8] |

| Solubility in Ethanol | Soluble | [9] |

| Crystal Structure | Tetragonal | Materials Project |

| Space Group | P4/ncc | Materials Project |

| Decomposition Temperature | ~430 °C |

Chemical Properties and Reactivity

Sodium tetrachloropalladate(II) is a stable palladium(II) salt that is widely used as a precursor for catalytically active palladium(0) species. Its chemical behavior is dominated by ligand substitution reactions and reduction to elemental palladium.

Dissolution in Water

Na₂PdCl₄ dissolves in water to form the square planar tetrachloropalladate(2-) anion, [PdCl₄]²⁻, and sodium cations, Na⁺. The dissolution process involves the hydration of these ions by water molecules.

Role in Catalysis: The Heck Reaction

Na₂PdCl₄ is a common precursor for the palladium(0) catalyst required in the Heck reaction, a cornerstone of carbon-carbon bond formation. The in-situ reduction of Pd(II) to Pd(0) initiates the catalytic cycle.

Synthesis of Palladium Nanoparticles

Na₂PdCl₄ is a widely used precursor for the synthesis of palladium nanoparticles (PdNPs). The reduction of the tetrachloropalladate(II) ion in the presence of a stabilizing agent yields PdNPs of controlled size and morphology. The polyol method is a common approach.

Experimental Protocols

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of Na₂PdCl₄ in water at a specific temperature (e.g., 25 °C).

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Na₂PdCl₄ to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed syringe and filter to remove any suspended particles.

-

Weigh the collected solution to determine its density.

-

Evaporate the solvent from the collected solution in a pre-weighed container at a controlled temperature (e.g., 80-100 °C) until a constant weight of the dry Na₂PdCl₄ is obtained.

-

-

Calculation:

-

Calculate the mass of Na₂PdCl₄ dissolved in the collected volume of the solution.

-

Express the solubility in grams of Na₂PdCl₄ per 100 mL of water.

-

Thermal Decomposition Analysis

Objective: To determine the decomposition temperature and profile of Na₂PdCl₄ using Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed amount of Na₂PdCl₄ (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidation.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., from room temperature to 600 °C).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of a significant mass loss in the TGA curve corresponds to the decomposition temperature. A study has indicated a weight loss at 430 °C due to the decomposition of Na₂PdCl₄.[10]

-

The derivative of the TGA curve (DTG) can be used to more accurately identify the temperatures of maximum decomposition rates.

-

Spectroscopic Characterization

Objective: To obtain the UV-Vis absorption spectrum of an aqueous solution of Na₂PdCl₄.

Methodology:

-

Solution Preparation:

-

Prepare a dilute solution of Na₂PdCl₄ in deionized water of a known concentration (e.g., 0.1 mM).[11]

-

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with deionized water to be used as a reference.

-

Fill a second quartz cuvette with the Na₂PdCl₄ solution.

-

Scan the absorbance of the solution over a desired wavelength range (e.g., 200-800 nm).

-

-

Data Interpretation:

-

The resulting spectrum will show characteristic absorption bands for the [PdCl₄]²⁻ complex in an aqueous solution.[12]

-

Objective: To obtain the FT-IR spectrum of solid Na₂PdCl₄ to identify characteristic vibrational modes.

Methodology:

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of finely ground Na₂PdCl₄ with dry potassium bromide (KBr) powder.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.

-

-

Spectral Acquisition:

-

Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Interpretation:

-

The resulting spectrum will show absorption bands corresponding to the vibrational modes of the [PdCl₄]²⁻ anion.

-

Objective: To obtain the Raman spectrum of solid Na₂PdCl₄ to identify characteristic vibrational modes.

Methodology:

-

Sample Preparation:

-

Place a small amount of solid Na₂PdCl₄ onto a microscope slide or into a capillary tube.

-

-

Spectral Acquisition:

-

Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

-

Focus the laser onto the sample and collect the scattered light.

-

-

Data Interpretation:

-

The Raman spectrum will show peaks corresponding to the Raman-active vibrational modes of the [PdCl₄]²⁻ anion. PubChem provides access to a Raman spectrum for Na₂PdCl₄.[4]

-

Conclusion

Sodium tetrachloropalladate(II) is a compound of significant industrial and academic importance, primarily due to its role as a palladium precursor in catalysis and materials science. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe application in research and development. The provided experimental protocols offer a starting point for the characterization of this key inorganic compound.

References

- 1. Sodium tetrachloropalladate - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. Sodium tetrachloropalladate(II), approx. 36% Pd 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 4. americanelements.com [americanelements.com]

- 5. Sodium tetrachloropalladate(II) | 13820-53-6 [chemicalbook.com]

- 6. Sodium tetrachloropalladate(II), 98% | Cl4Na2Pd | CID 50932651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. rushim.ru [rushim.ru]

- 9. [PDF] PALLADIUM NANOPARTICLES SYNTHESIS WITH CONTROLLED MORPHOLOGY OBTAINED BY POLYOL METHOD | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Tetrachloropalladate(II) (CAS: 13820-53-6) for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, catalytic applications, and experimental considerations of Sodium Tetrachloropalladate(II), a versatile palladium catalyst precursor in modern organic synthesis.

Introduction

Sodium tetrachloropalladate(II), with the chemical formula Na₂[PdCl₄], is an inorganic complex widely utilized as a precursor for homogeneous and heterogeneous palladium catalysts.[1] This reddish-brown, water-soluble solid is a cornerstone in the field of cross-coupling chemistry, providing a convenient and reliable source of palladium(II) for a myriad of organic transformations.[1][2] Its primary application lies in its role as a pre-catalyst for some of the most powerful carbon-carbon bond-forming reactions, including the Suzuki-Miyaura, Stille, and Heck couplings. These reactions are indispensable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel drug candidates.[3][4][5] This guide provides a comprehensive technical overview of Sodium tetrachloropalladate(II), including its physicochemical properties, detailed experimental protocols for key catalytic reactions, and an exploration of its limited direct biological implications.

Physicochemical and Spectroscopic Data

Accurate characterization of a catalyst precursor is fundamental for reproducible and optimized synthetic outcomes. The key physicochemical and spectroscopic data for Sodium tetrachloropalladate(II) are summarized below.

Table 1: Physicochemical Properties of Sodium Tetrachloropalladate(II)

| Property | Value | Reference(s) |

| CAS Number | 13820-53-6 | [1] |

| Molecular Formula | Na₂[PdCl₄] | [1] |

| Molecular Weight | 294.21 g/mol | |

| Appearance | Reddish-brown crystalline powder | [2] |

| Solubility | Soluble in water | [1] |

| Melting Point | Decomposes | [2] |

| Stability | Hygroscopic; stable under inert atmosphere | [2] |

Table 2: Spectroscopic Data for Sodium Tetrachloropalladate(II)

| Spectroscopic Technique | Key Features | Reference(s) |

| UV-Vis Spectroscopy | Aqueous solutions show characteristic absorbance peaks. For example, a 10 mM aqueous solution exhibits distinct spectral features.[6] The spectrum can be influenced by the solvent and the presence of other species.[7][8][9][10] | [6][7][8][9][10] |

| Infrared (IR) Spectroscopy | The far-infrared spectrum of tetrachloropalladate(II) salts shows characteristic bands. For A₂[PdCl₄] type salts, new bands can appear in the 200–360 cm⁻¹ region at low temperatures.[3] The IR spectrum of sodium perchlorate, for comparison of a sodium salt, shows a strong absorption band at 1076 cm⁻¹.[11] | [3][11] |

| NMR Spectroscopy | Direct observation of the ¹⁰⁵Pd nucleus in diamagnetic inorganic complexes is possible with solid-state NMR, though it is complicated by the large quadrupole moment of the nucleus.[2] ¹H and ¹³C NMR are not directly applicable to the inorganic salt itself but are crucial for characterizing the organometallic intermediates and final products of the catalyzed reactions. For diamagnetic palladium(II) complexes with organic ligands, ¹H NMR spectra can provide detailed structural information.[12][13][14] | [2][12][13][14] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Sodium tetrachloropalladate(II) serves as a pre-catalyst in a multitude of cross-coupling reactions. In these processes, the Pd(II) center is reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle. The three most prominent and impactful of these reactions are the Suzuki-Miyaura, Stille, and Heck couplings.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[15][16][17][18]

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. It involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While a universal protocol does not exist due to the vast substrate scope, the following procedure for the coupling of an aryl bromide with phenylboronic acid, using a catalyst system derived from Na₂[PdCl₄], serves as an illustrative example.[19]

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

Phenylboronic acid

-

Sodium tetrachloropalladate(II) (Na₂[PdCl₄])

-

Ligand (e.g., a phosphine (B1218219) ligand like PPh₃ or a more specialized one)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., a mixture of an organic solvent like DMF and water)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the solvent system (e.g., DMF/H₂O 4:1, 5 mL).

-

In a separate vial, prepare the catalyst by dissolving Sodium tetrachloropalladate(II) (e.g., 0.01 mmol, 1 mol%) and the ligand (e.g., 0.02 mmol, 2 mol%) in a small amount of the solvent.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

Table 3: Representative Quantitative Data for a Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | 0.2 (of a Na₂Pd₂Cl₆ complex) | K₂CO₃ | CH₃OH/H₂O | RT | 0.17 | >95 | [19] |

| Aryl Bromides | Phenylboronic acid | Not Specified | Cs₂CO₃ | 1,4-Dioxane | Not Specified | Not Specified | Good to Excellent | [16] |

The Stille Coupling

The Stille reaction facilitates the coupling of an organotin compound (organostannane) with an organic halide or triflate.[19][20][21][22]

Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

The following is a general procedure for a Stille coupling reaction.[23]

Materials:

-

Organic halide (e.g., vinyl iodide)

-

Organostannane (e.g., vinyltributyltin)

-

Sodium tetrachloropalladate(II) (Na₂[PdCl₄])

-

Ligand (e.g., PPh₃)

-

Solvent (e.g., DMF, THF, or toluene)

-

Optional: Additive (e.g., CuI, LiCl)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the organic halide (1.0 mmol) in the chosen anhydrous solvent (5 mL).

-

Add the ligand (e.g., 0.04 mmol, 4 mol%) and Sodium tetrachloropalladate(II) (e.g., 0.01 mmol, 1 mol%).

-

If required, add any additives at this stage.

-

Add the organostannane (1.1 mmol) to the reaction mixture.

-

Heat the reaction to the appropriate temperature (e.g., 50-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.

-

Purify the residue by chromatography to yield the coupled product.

Table 4: Representative Quantitative Data for a Stille Coupling

| Organic Halide | Organostannane | Catalyst System | Solvent | Temp (°C) | Time (d) | Yield (%) | Reference |

| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10 mol%), CuI (10 mol%), LiCl | DMF | 40 | 2.5 | 87 | [23] |

The Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base.[1][24][25][26][27]

The Heck reaction also operates via a Pd(0)/Pd(II) catalytic cycle.

References

- 1. sctunisie.org [sctunisie.org]

- 2. Direct solid state NMR observation of the 105Pd nucleus in inorganic compounds and palladium metal systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Low-temperature far-infrared spectra of some tetrachloropalladate(II) and tetrachloroplatinate(II) salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Stille reaction - Wikipedia [en.wikipedia.org]

- 20. organicreactions.org [organicreactions.org]

- 21. Stille Coupling [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Stille Coupling | NROChemistry [nrochemistry.com]

- 24. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scribd.com [scribd.com]

Solubility of Sodium Tetrachloropalladate(II) in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetrachloropalladate(II) (Na₂PdCl₄) is a pivotal precursor for a vast array of palladium-based catalysts integral to modern organic synthesis and drug development. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, catalyst stability, and overall process efficiency. This technical guide provides a comprehensive overview of the known solubility characteristics of sodium tetrachloropalladate(II) in various organic media. Due to the scarcity of precise quantitative data in publicly available literature, this document consolidates qualitative and semi-quantitative findings and presents a detailed experimental protocol for researchers to determine accurate solubility data in their own laboratories. This guide is intended to be a valuable resource for optimizing reaction conditions and advancing the application of palladium catalysis in pharmaceutical and chemical research.

Introduction to the Significance of Solubility

The efficiency of homogeneous catalysis, a cornerstone of pharmaceutical synthesis, is profoundly influenced by the solubility of the catalyst precursor in the reaction medium.[1] Sodium tetrachloropalladate(II), a common starting material for generating active Pd(0) and Pd(II) catalysts, must be sufficiently soluble to ensure a homogeneous reaction environment, leading to reproducible and scalable outcomes. In drug development, understanding the solubility of such inorganic salts is crucial for process chemistry, enabling the selection of appropriate solvent systems for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are frequently employed in the synthesis of active pharmaceutical ingredients (APIs).

Solubility Data for Sodium Tetrachloropalladate(II)

Precise, quantitative solubility data for sodium tetrachloropalladate(II) in a wide range of organic solvents is not extensively documented in readily accessible literature. The following tables summarize the available qualitative and semi-quantitative data. It is important to note that the commercially available form is often the trihydrate (Na₂PdCl₄·3H₂O), which may exhibit different solubility characteristics compared to the anhydrous salt.[2]

Table 1: Qualitative Solubility of Sodium Tetrachloropalladate(II) in Various Solvents

| Solvent | IUPAC Name | Solubility Description |

| Methanol | Methanol | Soluble / Freely Soluble |

| Ethanol | Ethanol | Soluble[1] |

| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | Very Soluble / Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | Soluble |

| Dichloromethane (DCM) | Dichloromethane | Sparingly Soluble |

| Chloroform | Trichloromethane | Sparingly Soluble |

| Acetone | Propan-2-one | Sparingly Soluble |

| Tetrahydrofuran (THF) | Oxolane | Insoluble |

| Benzene | Benzene | Insoluble |

| Ethyl Acetate | Ethyl Acetate | Insoluble |

| Diethyl Ether | Ethoxyethane | Insoluble |

Table 2: Semi-Quantitative Solubility of Sodium Tetrachloropalladate(II)

| Solvent | Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (16.99 mM) | 60 °C | Requires sonication and heating. Hygroscopic nature of DMSO can affect solubility.[3] |

| Methanol | ≥ 40 mM | Not Specified | A 40 mM solution has been successfully prepared. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of sodium tetrachloropalladate(II) in an organic solvent of interest, based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

Sodium tetrachloropalladate(II) (anhydrous or trihydrate, purity ≥ 98%)

-

Organic solvent of interest (analytical grade, low water content)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials with screw caps

-

Apparatus for palladium quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer, or titration equipment)

Experimental Workflow

The following diagram illustrates the workflow for the solubility determination protocol.

Caption: Workflow for determining the solubility of Na₂PdCl₄.

Step-by-Step Procedure

-

Preparation of the Solid-Solvent Mixture: Add an excess amount of sodium tetrachloropalladate(II) to a vial containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Sample Collection: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically-resistant filter to remove all undissolved solids. This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Dilution: Accurately dilute a known volume or mass of the clear, saturated solution with the pure solvent to a concentration suitable for the chosen analytical method.

-

Quantification of Palladium: Determine the concentration of palladium in the diluted solution using a validated analytical technique.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): These are highly sensitive methods for determining metal concentrations. The diluted sample is introduced into the instrument, and the palladium concentration is determined by comparing the signal to that of standard solutions of known palladium concentrations.

-

Complexometric Titration: This classical method involves the titration of the palladium solution with a standard solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), in the presence of a suitable indicator.

-

-

Calculation of Solubility: From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

Factors Influencing Solubility

The solubility of sodium tetrachloropalladate(II) in organic solvents is governed by several interrelated factors, as depicted in the diagram below.

Caption: Key factors that determine the solubility of Na₂PdCl₄.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. As an ionic salt, sodium tetrachloropalladate(II) generally shows higher solubility in more polar organic solvents like alcohols and DMF.

-

Coordinating Ability of the Solvent: Solvents that can coordinate to the palladium center, such as acetonitrile (B52724) or DMF, can facilitate the dissolution of the salt.

-

Temperature: The effect of temperature on solubility is compound-specific and should be determined experimentally. For many salts, solubility increases with temperature.

-

Presence of Water: The commercially available trihydrate form introduces water, which can influence solubility in organic solvents. Additionally, trace amounts of water in the solvent can impact the dissolution process.

Conclusion

While a comprehensive, quantitative database for the solubility of sodium tetrachloropalladate(II) in organic solvents remains to be fully established, this guide provides the currently available information and, crucially, a robust experimental framework for researchers to determine this vital parameter. By understanding the qualitative solubility trends and employing the detailed protocol herein, scientists and drug development professionals can make more informed decisions in solvent selection, leading to the optimization of palladium-catalyzed reactions and the streamlined development of novel chemical entities.

References

An In-depth Technical Guide on the Hygroscopic Nature of Sodium Tetrachloropalladate(II) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Sodium tetrachloropalladate(II) hydrate (B1144303) (Na₂[PdCl₄]·xH₂O), a critical palladium precursor in catalysis and pharmaceutical development. Understanding the interaction of this compound with atmospheric moisture is paramount for ensuring its stability, accurate handling, and optimal performance in sensitive applications. This document outlines the theoretical basis of its hygroscopicity, presents standardized experimental protocols for its characterization, and offers a framework for interpreting the resulting data.

Introduction to the Hygroscopic Nature of Sodium Tetrachloropalladate(II) Hydrate

Sodium tetrachloropalladate(II) hydrate is an inorganic salt that readily absorbs moisture from the atmosphere. This hygroscopic nature means that the compound can adsorb and absorb water vapor, leading to changes in its physical and chemical properties. The extent of water uptake is dependent on the ambient relative humidity (RH) and temperature. Uncontrolled moisture absorption can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution. Such changes can impact the material's weight, purity, crystalline structure, and reactivity, making a thorough understanding and quantification of its hygroscopic behavior essential for its proper storage, handling, and application.

Quantitative Data on Hygroscopicity

While specific experimental data for Sodium tetrachloropalladate(II) hydrate is not extensively available in public literature, this section provides a template for how such data should be structured and interpreted. The following tables are illustrative and represent typical data that would be obtained from Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA).

Table 1: Illustrative Moisture Sorption Isotherm Data for Sodium Tetrachloropalladate(II) Hydrate at 25°C

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.00 | 0.15 |

| 10 | 0.25 | 0.40 |

| 20 | 0.50 | 0.65 |

| 30 | 0.75 | 0.90 |

| 40 | 1.10 | 1.25 |

| 50 | 1.50 | 1.65 |

| 60 | 2.00 | 2.15 |

| 70 | 2.80 | 2.95 |

| 80 | 4.50 | 4.65 |

| 90 | 15.00 (Deliquescence) | 15.20 |

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for Water Content

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 120 | 5.8 | Loss of adsorbed and loosely bound water |

| 120 - 250 | 11.5 | Loss of coordinated water (hydrate) |

| > 250 | >1.0 | Onset of thermal decomposition |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the hygroscopic nature of Sodium tetrachloropalladate(II) hydrate.

Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption isotherms, identify the deliquescence point, and assess the hygroscopic classification.

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Methodology:

-

Sample Preparation: A sample of Sodium tetrachloropalladate(II) hydrate (typically 5-10 mg) is accurately weighed and placed in the sample pan of the DVS instrument.

-

Drying: The sample is dried in the DVS chamber under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This dry mass is recorded as the reference mass.

-

Sorption Phase: The relative humidity in the chamber is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner (e.g., in 10% RH increments from 90% to 0% RH), and the equilibrium mass is recorded at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage water uptake. A plot of water uptake versus relative humidity generates the sorption and desorption isotherms. The deliquescence point is identified as the RH at which a sharp and significant increase in mass is observed.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content (adsorbed and coordinated) and determine the thermal stability of the hydrate.

Apparatus: A thermogravimetric analyzer with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: An accurately weighed sample of Sodium tetrachloropalladate(II) hydrate (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify temperature ranges where mass loss occurs. The percentage mass loss in each step is calculated, corresponding to the loss of volatile components, such as water. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the characterization of the hygroscopic nature of Sodium tetrachloropalladate(II) hydrate.

Conclusion

The hygroscopic nature of Sodium tetrachloropalladate(II) hydrate is a critical parameter that influences its quality and performance. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic characterization of its moisture-sensitive properties. For professionals in research and drug development, adherence to these standardized methods will ensure reliable and reproducible data, facilitating informed decisions regarding the handling, storage, and formulation of this important palladium compound. Further studies to generate specific quantitative data for this compound are highly recommended to build a comprehensive material profile.

Sodium Tetrachloropalladate(II): A Comprehensive Technical Guide for its Application as a Palladium Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

Sodium tetrachloropalladate(II) (Na₂PdCl₄) is a versatile and cost-effective precursor for the generation of active palladium(0) catalysts, which are pivotal in a myriad of organic transformations. Its high solubility in water and various organic solvents, coupled with its ability to be readily reduced to the catalytically active Pd(0) state, makes it an attractive choice in both academic and industrial research, particularly in the realm of pharmaceutical and fine chemical synthesis. This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing sodium tetrachloropalladate(II) as a palladium catalyst precursor.

Physicochemical Properties of Sodium Tetrachloropalladate(II)

Sodium tetrachloropalladate(II) is a reddish-brown crystalline solid. It is typically available as an anhydrous salt or as a hydrate. Key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Na₂[PdCl₄] |

| Molecular Weight | 294.21 g/mol (anhydrous) |

| Appearance | Reddish-brown powder or crystals |

| Solubility | Soluble in water, methanol, and ethanol |

| Melting Point | Decomposes above 100 °C |

| CAS Number | 13820-53-6 |

Generation of the Active Catalyst: From Pd(II) to Pd(0)

The catalytic activity of palladium in cross-coupling reactions stems from its zerovalent [Pd(0)] state. Sodium tetrachloropalladate(II), a Pd(II) salt, must therefore be reduced in situ to generate the active catalytic species. This reduction can be achieved through various methods, often employing phosphine (B1218219) ligands, bases, or other reducing agents present in the reaction mixture. The general pathway for the activation of the precursor is the reduction of the Pd(II) salt to a Pd(0) species, which is then stabilized by ligands to form the active catalyst.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction widely used in drug discovery and development. Sodium tetrachloropalladate(II) serves as an excellent precursor for the in-situ generation of the Pd(0) catalyst required for this transformation.

Quantitative Data for Suzuki-Miyaura Reactions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes typical conditions and reported yields for the reaction of various aryl halides with arylboronic acids using sodium tetrachloropalladate(II) as the catalyst precursor.

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoanisole | Phenylboronic acid | 1 | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 95 |

| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | 2 | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 4-Chlorotoluene | Phenylboronic acid | 3 | SPhos | Cs₂CO₃ | t-Amyl alcohol | 110 | 88 |

| 1-Bromo-4-nitrobenzene | 2-Tolylboronic acid | 1.5 | XPhos | K₂CO₃ | THF/H₂O | 65 | 96 |

Experimental Protocol for a Typical Suzuki-Miyaura Reaction

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Sodium tetrachloropalladate(II) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, sodium tetrachloropalladate(II), triphenylphosphine, and potassium carbonate.

-

Add toluene and water to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Application in Heck-Mizoroki Reactions

The Heck-Mizoroki reaction is a cornerstone for the formation of C-C bonds between aryl or vinyl halides and alkenes. Sodium tetrachloropalladate(II) is a commonly employed precursor for generating the active Pd(0) catalyst for this transformation.

Quantitative Data for Heck-Mizoroki Reactions

The success of the Heck reaction is influenced by various parameters. The table below provides a summary of typical reaction conditions and yields.

| Aryl Halide | Alkene | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Styrene | 1 | PPh₃ | Et₃N | DMF | 100 | 90 |

| 4-Bromoanisole | n-Butyl acrylate | 2 | P(o-tol)₃ | NaOAc | DMAc | 120 | 85 |

| 4-Chlorobenzonitrile | Methyl acrylate | 3 | PCy₃ | K₂CO₃ | NMP | 140 | 78 |

| 1-Bromonaphthalene | Acrylonitrile | 1.5 | None | Et₃N | Acetonitrile | 80 | 92 |

Experimental Protocol for a Typical Heck-Mizoroki Reaction

Materials:

-

Aryl halide (1.0 mmol)

-

Alkene (1.5 mmol)

-

Sodium tetrachloropalladate(II) (0.01 mmol, 1 mol%)

-

Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)

-

Triethylamine (B128534) (Et₃N) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Sealed tube

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a sealed tube under an inert atmosphere, add the aryl halide, sodium tetrachloropalladate(II), and triphenylphosphine.

-

Add DMF, the alkene, and triethylamine to the tube.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Heck-Mizoroki Reaction

The catalytic cycle for the Heck reaction involves oxidative addition, migratory insertion, β-hydride elimination, and regeneration of the catalyst.

Conclusion

Sodium tetrachloropalladate(II) is a highly valuable and versatile precursor for generating active palladium(0) catalysts for a range of important organic transformations. Its ease of handling, solubility, and cost-effectiveness make it a preferred choice in many synthetic applications. By understanding the principles of catalyst activation and the intricacies of the catalytic cycles for key reactions such as the Suzuki-Miyaura and Heck couplings, researchers can effectively leverage this precursor to achieve efficient and selective bond formations, thereby accelerating the pace of drug discovery and development. The provided experimental protocols and quantitative data serve as a practical guide for the successful implementation of sodium tetrachloropalladate(II) in the modern synthetic laboratory.

The Core Mechanism of Sodium Tetrachloropalladate(II) Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium tetrachloropalladate(II) (Na₂PdCl₄) is a versatile and widely utilized palladium precursor in homogeneous catalysis. Its efficacy stems from its ability to generate highly active palladium(0) species in situ, which are the key catalysts in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions critical to organic synthesis and drug development. This technical guide provides a comprehensive overview of the mechanism of action for Na₂PdCl₄ catalysis, focusing on seminal cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.

The Gateway to Catalysis: In Situ Generation of Palladium(0)

The catalytic activity of sodium tetrachloropalladate(II) is predicated on its reduction from the palladium(II) oxidation state to the catalytically active palladium(0) state. This reduction is typically achieved in the reaction mixture through various reducing agents, including phosphines, amines, alcohols, or the organometallic coupling partner itself. The general transformation can be represented as:

Na₂[PdCl₄] + Reducing Agent → "Pd(0)Lₙ" + Oxidized Products + 2NaCl

The nature of the ligands (L) and the specific reducing agent employed can significantly influence the efficiency and stability of the resulting Pd(0) catalyst.

Experimental Protocol: In Situ Reduction of Na₂PdCl₄

A representative procedure for the in situ generation of a Pd(0) catalyst for a cross-coupling reaction is as follows:

Materials:

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous, deoxygenated solvent (e.g., DMF, THF, or dioxane)

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add sodium tetrachloropalladate(II) (1 mol%).

-

Add the desired phosphine (B1218219) ligand, such as triphenylphosphine (2-4 mol%), to the vessel.

-

Introduce the anhydrous, deoxygenated solvent via syringe.

-

Stir the mixture at a specified temperature (often room temperature to 80 °C) for a period of 30-60 minutes. The formation of a coordinatively unsaturated Pd(0) species is often indicated by a color change.

-

The resulting solution containing the active Pd(0) catalyst is now ready for the addition of the coupling substrates and base.

The Wacker-Tsuji Oxidation: A Classic Example of Pd(II) Catalysis

The Wacker process, and its laboratory-scale adaptation, the Wacker-Tsuji oxidation, is a cornerstone of palladium-catalyzed oxidation of alkenes to ketones. While this reaction proceeds through a Pd(II) catalytic cycle, Na₂PdCl₄ can serve as the initial palladium source. The process involves the nucleophilic attack of water on a palladium-coordinated alkene. A co-catalyst, typically a copper salt, is used to reoxidize the resulting Pd(0) back to Pd(II), allowing the catalytic cycle to continue with oxygen as the terminal oxidant.[1][2][3][4]

Wacker-Tsuji Oxidation Catalytic Cycle

Caption: Catalytic cycle of the Wacker-Tsuji oxidation.

Quantitative Data: Wacker-Tsuji Oxidation

| Alkene Substrate | Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Decene | CuCl | DMF/H₂O | 80 | 85 | [5] |

| Styrene | CuCl₂ | DMA/H₂O | 100 | 92 | [5] |

| Cyclohexene | Cu(OAc)₂ | Acetic Acid | 70 | 78 | [6] |

The Heck Reaction: Palladium-Catalyzed Olefin Arylation

The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium(0) species.[7][8] Na₂PdCl₄ is a common precatalyst that is reduced in situ to generate the active Pd(0) catalyst. The mechanism involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product.[9][10][11]

Heck Reaction Catalytic Cycle

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 8. didier.astruc1.free.fr [didier.astruc1.free.fr]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Sodium Tetrachloropalladate(II) (Na₂PdCl₄)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium tetrachloropalladate(II) (Na₂PdCl₄) is a key inorganic compound and a common precursor in the synthesis of various palladium-based catalysts, nanoparticles, and pharmaceuticals. Its thermal stability and decomposition pathway are critical parameters for its application in processes involving elevated temperatures, such as catalyst preparation, chemical vapor deposition, and nanomaterial synthesis. This guide provides a comprehensive overview of the thermal behavior of Na₂PdCl₄, including its decomposition pathway, quantitative analysis of decomposition steps, and detailed experimental protocols for its thermal analysis. It is important to note that while detailed experimental data on the thermal decomposition of Na₂PdCl₄ is not extensively available in peer-reviewed literature, this guide constructs a plausible decomposition pathway based on the analysis of its common hydrated form, general principles of inorganic thermal decomposition, and data from analogous compounds.

Physicochemical Properties

Sodium tetrachloropalladate(II) is commercially available, most commonly as a trihydrate (Na₂PdCl₄·3H₂O), which is a reddish-brown powder.[1] The properties of both the anhydrous and hydrated forms are summarized in Table 1.

Table 1: Physicochemical Properties of Sodium Tetrachloropalladate(II)

| Property | Anhydrous Na₂PdCl₄ | Trihydrate Na₂PdCl₄·3H₂O |

| Molecular Formula | Na₂PdCl₄ | Na₂PdCl₄·3H₂O |

| Molar Mass | 294.20 g/mol [1] | 348.25 g/mol [1] |

| Appearance | Brown or greenish-brown powder/chunks | Reddish-brown powder[1] |

| Solubility | Soluble in water | Soluble in water and ethyl alcohol |

Thermal Decomposition Pathway

The thermal decomposition of sodium tetrachloropalladate(II) trihydrate (Na₂PdCl₄·3H₂O) is expected to proceed in a multi-step process. The initial stage involves the loss of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. The final decomposition products are predicted to be metallic palladium, sodium chloride, and chlorine gas.

Step 1: Dehydration

The first step in the thermal decomposition is the removal of the three molecules of water of hydration. This process is endothermic and is expected to occur at relatively low temperatures, typically below 200°C.

Na₂PdCl₄·3H₂O(s) → Na₂PdCl₄(s) + 3H₂O(g)

Step 2: Decomposition of Anhydrous Salt

Following dehydration, the anhydrous Na₂PdCl₄ decomposes at higher temperatures. This decomposition is likely to yield metallic palladium, sodium chloride, and chlorine gas.

Na₂PdCl₄(s) → Pd(s) + 2NaCl(s) + Cl₂(g)

Quantitative Thermal Analysis

The following table summarizes the theoretical weight loss for each step of the proposed decomposition pathway of Na₂PdCl₄·3H₂O. The temperature ranges are estimated based on general knowledge of the thermal stability of hydrated salts and chlorometallate complexes.

Table 2: Theoretical Thermal Decomposition Data for Na₂PdCl₄·3H₂O

| Step | Decomposition Reaction | Estimated Temperature Range (°C) | Theoretical Weight Loss (%) |

| 1 | Na₂PdCl₄·3H₂O → Na₂PdCl₄ + 3H₂O | 50 - 200 | 15.51 |

| 2 | Na₂PdCl₄ → Pd + 2NaCl + Cl₂ | 400 - 600 | 20.37 |

| Total | 35.88 |

Experimental Protocols

A comprehensive understanding of the thermal stability and decomposition of Na₂PdCl₄ can be achieved using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).

Instrumentation and Parameters

-

Instrument: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.

-

Sample Pan: Alumina or platinum crucible.

-

Sample Mass: 5-10 mg of Na₂PdCl₄·3H₂O.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended.

-

Temperature Program: Heat from ambient temperature (e.g., 30 °C) to 800 °C.

-

Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a flow rate of 50-100 mL/min.

-

Gas Analysis (Optional): The evolved gases can be analyzed using a coupled mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the decomposition products.

Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of the Na₂PdCl₄·3H₂O sample into the tared TGA/DSC crucible.

-

Instrument Setup: Place the sample crucible and a reference crucible (usually empty) into the instrument.

-

Experimental Run: Start the thermal analysis program with the specified parameters.

-

Data Analysis: Analyze the resulting TGA and DSC curves. The TGA curve will show the weight loss as a function of temperature, and the DSC curve will indicate the endothermic and exothermic events associated with the decomposition steps.

Visualizations

Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway of Na₂PdCl₄·3H₂O.

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA-DSC analysis of Na₂PdCl₄·3H₂O.

Conclusion

The thermal decomposition of sodium tetrachloropalladate(II) trihydrate is a multi-step process initiated by dehydration, followed by the decomposition of the anhydrous salt to metallic palladium, sodium chloride, and chlorine gas. While specific experimental data is scarce in the public domain, the proposed pathway and theoretical calculations in this guide provide a solid foundation for researchers and professionals working with this compound at elevated temperatures. The detailed experimental protocol offers a standardized approach to obtaining precise thermal analysis data, which is crucial for the controlled synthesis of palladium-based materials and for ensuring process safety and efficiency. Further experimental investigations are encouraged to validate and refine the proposed decomposition mechanism and associated kinetic parameters.

References

Technical Guide: Determination of Palladium's Oxidation State in Sodium Tetrachloropalladate(II) (Na₂PdCl₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloropalladate(II), with the chemical formula Na₂PdCl₄, is a key inorganic compound and a common precursor in palladium-catalyzed reactions, which are fundamental to modern organic synthesis and drug development.[1][2] Understanding the electronic structure of the central palladium atom is crucial for predicting its reactivity and catalytic behavior. A primary descriptor of this electronic structure is the oxidation state. This guide provides a detailed methodology for determining the oxidation state of palladium in Na₂PdCl₄, adhering to the principles of coordination chemistry.

Core Principles: Assigning Oxidation States

The oxidation state of an atom in a compound is the hypothetical charge it would have if all its bonds to different elements were 100% ionic.[3] The determination of the oxidation state of a central metal in a coordination compound follows a set of established rules.[4][5][6]

Key Rules for this Analysis:

-

The sum of all oxidation states in a neutral compound is zero.[5][7]

-

The oxidation state of an alkali metal (Group 1), such as Sodium (Na), in a compound is consistently +1.[6][7][8][9][10][11]

-

The oxidation state of a halogen, such as Chlorine (Cl), is typically -1 when it acts as a halide ligand bonded to a metal.[6][12][13][14]

-

The sum of oxidation states of all atoms within a polyatomic ion must equal the overall charge of that ion.[5]

Experimental Protocol: Conceptual Framework for Oxidation State Determination

The determination of the oxidation state is a conceptual, not a physical, experiment based on the application of the aforementioned chemical principles. The logical workflow involves dissecting the compound into its constituent ions and applying the rules systematically.

Methodology:

-

Compound Neutrality Principle: The compound Na₂PdCl₄ is a neutral salt. Therefore, the sum of the oxidation states of all its constituent atoms must equal zero.

-

Identification of Counter-ions: Sodium (Na) is an alkali metal and serves as the counter-ion to the palladium complex. According to established rules, its oxidation state is +1.[7][8][10]

-

Calculation of the Complex Anion Charge: With two sodium ions present, their total positive charge is 2 * (+1) = +2. To maintain overall neutrality for the compound, the complex anion, tetrachloropalladate ([PdCl₄]), must carry an equal and opposite charge of -2.

-

Analysis of the Complex Anion ([PdCl₄]²⁻): The analysis now focuses on the [PdCl₄]²⁻ anion.[15]

-

Assignment of Ligand Oxidation State: The chloride (Cl) ions are ligands bonded to the central palladium atom. In this context, their oxidation state is -1 each.[16][17]

-

Final Calculation for Palladium (Pd): Let the oxidation state of palladium be represented by x. The sum of the oxidation states within the complex anion must equal its charge (-2). The equation is formulated as follows:

-

(Oxidation State of Pd) + 4 * (Oxidation State of Cl) = Charge of Complex Ion

-

x + 4 * (-1) = -2

-

x - 4 = -2

-

x = +2

-

This calculation unequivocally establishes the oxidation state of palladium in Na₂PdCl₄ as +2. This is consistent with the compound's systematic name, Sodium tetrachloropalladate(II), where the Roman numeral explicitly denotes the +2 oxidation state.[1]

Data Presentation

The quantitative data derived from the analysis is summarized below for clarity and easy comparison.

| Component | Element/Ion | Quantity | Oxidation State per Unit | Total Contribution to Charge |

| Counter-ion | Sodium (Na) | 2 | +1 | +2 |

| Complex Ion | [PdCl₄]²⁻ | 1 | -2 | -2 |

| Within Complex | ||||

| Central Metal | Palladium (Pd) | 1 | +2 | +2 |

| Ligand | Chlorine (Cl) | 4 | -1 | -4 |

| Total | Na₂PdCl₄ | 0 |

Visualization of Logical Workflow

The following diagram illustrates the logical steps and relationships used to determine the oxidation state of palladium.

Caption: Logical workflow for determining the oxidation state of Palladium in Na₂PdCl₄.

Conclusion

Based on the fundamental principles of charge neutrality and the established rules for assigning oxidation states in coordination compounds, the oxidation state of palladium in Sodium tetrachloropalladate (Na₂PdCl₄) is determined to be +2 . This +2 oxidation state is one of the most common and stable for palladium, making Na₂PdCl₄ a versatile and predictable reagent in catalysis and materials science.[18][19][20][21]

References

- 1. Sodium tetrachloropalladate - Wikipedia [en.wikipedia.org]

- 2. Sodium tetrachloropalladate(II), 98% (13820-53-6) - Sodium tetrachloropalladate(II), 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. What is the Oxidation Number of chlorine? Explain with Examples [unacademy.com]

- 4. saitechinfo.com [saitechinfo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.viu.ca [web.viu.ca]

- 7. homework.study.com [homework.study.com]

- 8. quora.com [quora.com]

- 9. WebElements Periodic Table » Sodium » compounds information [webelements.com]

- 10. echemi.com [echemi.com]

- 11. Sodium | Facts, Uses, & Properties | Britannica [britannica.com]

- 12. Question: What are the two oxidation states of chlorine found in a compou.. [askfilo.com]

- 13. materials.gelsonluz.com [materials.gelsonluz.com]

- 14. quora.com [quora.com]

- 15. Tetrachloropalladate(2-) | Cl4Pd-2 | CID 161056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

- 17. chegg.com [chegg.com]

- 18. Palladium - Wikipedia [en.wikipedia.org]

- 19. materials.gelsonluz.com [materials.gelsonluz.com]

- 20. newworldencyclopedia.org [newworldencyclopedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Sodium Tetrachloropalladate(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and substituted biphenyl (B1667301) structures.[1] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction typically employs a palladium catalyst to couple an organoboron species with an organohalide.[1] While various palladium sources can be utilized, Sodium Tetrachloropalladate(II) (Na₂PdCl₄) serves as a versatile and water-soluble precatalyst. It can be reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[3] This application note provides detailed protocols and data for employing Sodium Tetrachloropalladate(II) in Suzuki cross-coupling reactions.

Application Notes

Sodium Tetrachloropalladate(II) offers several advantages as a palladium source for Suzuki-Miyaura couplings:

-

Water Solubility: Its solubility in aqueous media makes it suitable for reactions in greener solvents and for specialized applications such as DNA-encoded library synthesis.[3]

-

Cost-Effectiveness: As a simple palladium salt, it can be a more economical choice compared to complex, pre-formed palladium catalysts.

-

In Situ Catalyst Formation: Na₂PdCl₄ can be readily reduced to the catalytically active Pd(0) species in the reaction mixture, often facilitated by other reagents in the system.[3] This can lead to the formation of highly active palladium nanoparticles.[4]

-

Versatility: It can be used in conjunction with a variety of ligands to tailor the catalyst's reactivity and stability for specific substrates, including challenging aryl chlorides.

The general mechanism for the Suzuki-Miyaura cross-coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (R'-BY₂) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst.[5]